molecular formula C24H16FNO2 B13354456 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione

2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione

Cat. No.: B13354456
M. Wt: 369.4 g/mol
InChI Key: GEDCZURNYZUGAU-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indole moiety with a fluorophenyl group and an indene-dione framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with indole-3-carboxaldehyde, followed by cyclization with indene-1,3-dione under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents, acylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the indene-dione framework contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione is unique due to its combination of three distinct structural motifs: the indole, fluorophenyl, and indene-dione. This unique structure imparts a range of chemical reactivity and biological activity that is not observed in the individual components or simpler analogs .

Properties

Molecular Formula

C24H16FNO2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]indene-1,3-dione

InChI

InChI=1S/C24H16FNO2/c25-15-11-9-14(10-12-15)21(19-13-26-20-8-4-3-5-16(19)20)22-23(27)17-6-1-2-7-18(17)24(22)28/h1-13,21-22,26H

InChI Key

GEDCZURNYZUGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54

Origin of Product

United States

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